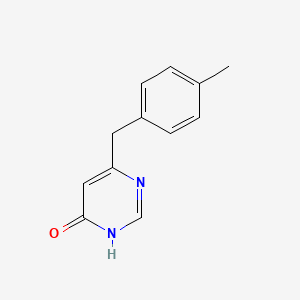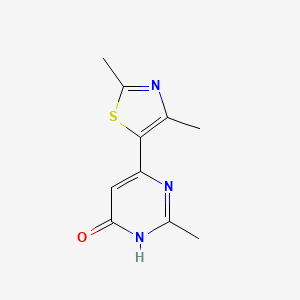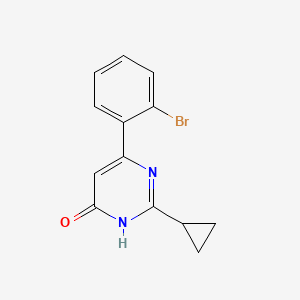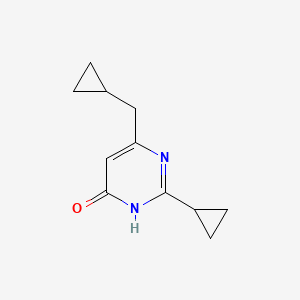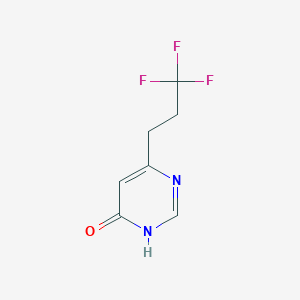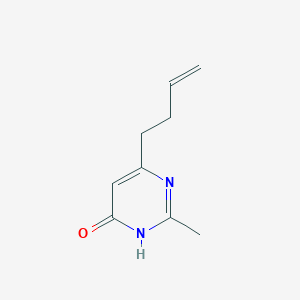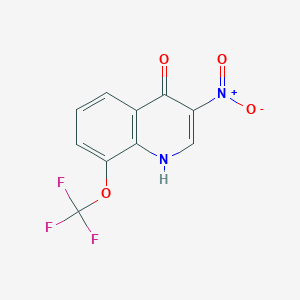
3-Nitro-8-(trifluoromethoxy)quinolin-4-ol
説明
3-Nitro-8-(trifluoromethoxy)quinolin-4-ol is a chemical compound with the CAS Number: 2193061-75-3 . It has a molecular weight of 274.16 .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C10H5F3N2O4/c11-10(12,13)19-7-3-1-2-5-8(7)14-4-6(9(5)16)15(17)18/h1-4H,(H,14,16) .科学的研究の応用
Proton-Transfer Compounds Synthesis
Research has illustrated the synthesis and characterization of proton-transfer compounds using quinolin-8-ol derivatives, highlighting their potential in forming chain polymeric structures through primary hydrogen-bonding interactions. These compounds have been studied for their structural and chemical properties, providing insights into their applications in materials science and coordination chemistry (Smith, Wermuth, & White, 2001).
Catalytic Activity
Vanadium complexes with quinolin-8-olate ligands, including derivatives of 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol, have shown high catalytic activity in alkane oxidations. These studies emphasize the role of such compounds in enhancing the efficiency of catalytic processes, particularly in oxidation reactions, which are crucial in the chemical industry for the production of various chemicals and materials (Gryca et al., 2018).
Antibacterial Agents
Derivatives of 8-hydroxyquinoline, closely related to this compound, have been explored for their antibacterial properties. Research in this area focuses on targeting both intra- and extracellular Gram-negative pathogens, demonstrating the potential of these compounds in developing new antibacterial drugs (Enquist et al., 2012).
Fluorescence Applications
The study of carbostyrils, which include quinolin-8-ol derivatives, has unveiled their significant fluorescence properties. These compounds exhibit strong absorption and fluorescence emission, making them valuable for analytical applications in biochemistry and medicine. The research highlights their potential use in designing fluorescent probes and markers (Uray, Niederreiter, Belaj, & Fabian, 1999).
Synthesis and Characterization
Further studies have focused on the synthesis and molecular characterization of quinolin-8-ol derivatives, including this compound. These investigations provide valuable insights into the chemical properties and reactivity of these compounds, laying the groundwork for their application in various scientific and industrial domains (Suliman, Al-Nafai, & Al-Busafi, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-nitro-8-(trifluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O4/c11-10(12,13)19-7-3-1-2-5-8(7)14-4-6(9(5)16)15(17)18/h1-4H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBGFILCFMBZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)
